(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Overview
Description
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . This compound is particularly interesting due to its chiral nature, which makes it valuable in asymmetric synthesis and as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The preparation of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several synthetic routes One common method involves the use of ®-proline as a starting materialThe final step involves deprotection to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of more cost-effective starting materials and reagents .
Chemical Reactions Analysis
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting enantioselective proteins.
Industry: It is employed in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to enantioselective proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
Prolinol: Another chiral pyrrolidine derivative used in asymmetric synthesis.
Pyrrolidine-2-one: A related compound with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different applications. The uniqueness of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine lies in its specific chiral configuration and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72748-99-3 | |
Record name | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine contribute to the synthesis of enantiomerically pure α-hydroxy-ketones?
A1: this compound, often abbreviated as RAMP, plays a crucial role as a chiral auxiliary in the enantioselective synthesis of α-hydroxy-ketones []. The process involves several steps:
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